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Abstract

The GALA peptide is a synthetic, 30-amino acid amphipathic peptide designed to mimic the
fusogenic domains of viral proteins. Its sequence, rich in glutamic acid, alanine, and leucine,
confers a remarkable pH-sensitive conformational flexibility. At physiological pH, GALA exists
as a soluble random coil. However, in the acidic environment of the endosome (pH 5.0-6.5), it
undergoes a structural transition to an a-helix. This transformation is pivotal to its function: the
amphipathic helix inserts into the endosomal membrane, inducing pore formation and
membrane fusion, ultimately facilitating the release of entrapped therapeutic agents into the
cytoplasm. This unique property has positioned GALA as a powerful tool in drug and gene
delivery, surmounting the critical barrier of endosomal escape. This guide provides an in-depth
overview of the discovery, design principles, mechanism of action, and key experimental
protocols associated with the GALA peptide.

Discovery and Design Principles
Genesis of a pH-Sensitive Fusogenic Peptide

GALA was originally synthesized by Szoka Jr. and colleagues to serve as a model for studying
the interaction of viral fusogenic peptides with lipid bilayers.[1] The design was predicated on
the observation that many viral envelope proteins undergo a low-pH-induced conformational
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change that exposes a hydrophobic fusion peptide, which then interacts with the host cell's
endosomal membrane to mediate viral entry.

Core Design Philosophy

The design of GALA was guided by several key principles aimed at creating a peptide with
potent, pH-dependent membrane-disrupting capabilities:

o Amphipathicity: The peptide was designed to form an amphipathic a-helix at acidic pH, with a
hydrophobic face to interact with the lipid bilayer and a hydrophilic face to interact with the
aqueous environment.

e pH-Sensitivity: The inclusion of multiple glutamic acid residues (Glu) is central to GALA's
pH-responsive behavior. At neutral pH, the carboxyl groups of glutamic acid are
deprotonated and negatively charged, leading to electrostatic repulsion that favors a random
coil conformation.[2] In the acidic environment of the endosome, these residues become
protonated, reducing electrostatic repulsion and allowing the peptide to fold into a more
stable a-helical structure.

 Membrane Insertion and Pore Formation: The length of the peptide (30 amino acids) was
chosen to be sufficient to span a lipid bilayer as an a-helix.[3] The repeating glutamic acid-
alanine-leucine-alanine (EALA) motif forms the core of the peptide, providing the necessary
hydrophobicity and helical propensity.[2][4]

Amino Acid Sequence

The canonical amino acid sequence of the GALA peptide is:
WEAALAEALAEALAEHLAEALAEALEALAA[5]

Mechanism of Action: A pH-Triggered Cascade

The efficacy of GALA as an endosomal escape agent is rooted in a precise, pH-dependent
sequence of events. This process can be broken down into several key stages, as illustrated in
the workflow below.
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Caption: pH-dependent mechanism of GALA-mediated endosomal escape.

Quantitative Data

The activity of the GALA peptide has been quantified in numerous studies. The following tables

summarize key findings regarding its pH-dependent conformational change and membrane

disruption efficiency.

Experimental

Parameter Value o Reference
Condition
pH for a-helix Circular Dichroism
N 50-5.7 [3]
transition Spectroscopy
Mathematical
Pore-forming units 8 - 12 monomers Modeling of Leakage [3]

Kinetics

IC50 (uptake

Competition assay

I ~50 uM : [6]
inhibition) with free GALA
Lipid:Peptide ratio for Surface Plasmon
~25:1 [3]
leakage Resonance
© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b025779?utm_src=pdf-body-img
https://www.benchchem.com/product/b025779?utm_src=pdf-body
https://www.benchchem.com/product/b025779?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/15066755/
https://pubmed.ncbi.nlm.nih.gov/15066755/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6385079/
https://pubmed.ncbi.nlm.nih.gov/15066755/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b025779?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

%
Assay Time Leakage/Fusio pH Reference
n
Vesicle Content )
10 min ~80% 5.0 [5]
Leakage
Gene Silencing
o N/A 82% N/A [7118]
(in vitro)
Gene Silencing
N/A 58% N/A [718]

(in vivo)

Experimental Protocols

Membrane Fusion (Lipid Mixing) Assay: NBD-
PE/Rhodamine-PE FRET

This assay monitors the fusion of GALA-containing liposomes with unlabeled liposomes by

measuring the decrease in Forster resonance energy transfer (FRET) between two lipid-

conjugated fluorophores, NBD-PE (donor) and Rhodamine-PE (acceptor).

1. Prepare Labeled (NBD/Rhodamine) and

Unlabeled Liposomes

Lipid Mixing Assay Workflow

2. Mix Labeled and Unlabeled Liposomes

(e.q., 1:9 ratio) 3. Add GALA Peptide

4. Lower pH to induce fusion

5. Monitor NBD fluorescence increase
(Excitation: ~460 nm, Emission: ~535 nm)

Caption: Workflow for the NBD/Rhodamine lipid mixing assay.

Detailed Methodology:

e Liposome Preparation:

Click to download full resolution via product page

o Labeled Liposomes: Prepare large unilamellar vesicles (LUVs) containing 0.8 mol% NBD-

PE and 0.8 mol% Rhodamine-PE in a suitable lipid composition (e.g., egg

phosphatidylcholine).
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o Unlabeled Liposomes: Prepare LUVs with the same lipid composition but without the
fluorescent probes.

o Mock-fused Liposomes: Prepare LUVs containing 0.08 mol% NBD-PE and 0.08 mol%
Rhodamine-PE to represent 100% fusion.[9]

o Assay Procedure:

o In a fluorometer cuvette, mix labeled and unlabeled liposomes at a 1:9 molar ratio in a
suitable buffer (e.g., HEPES, pH 7.4) to a final lipid concentration of 50 uM.[9]

o Set the initial fluorescence to 0%.
o Add GALA peptide to the desired concentration.

o To initiate fusion, lower the pH of the solution to the desired acidic pH (e.g., 5.0) by adding
a small volume of a pre-determined amount of acid.

o Monitor the increase in NBD fluorescence over time at an excitation wavelength of ~460
nm and an emission wavelength of ~535 nm.[9][10]

o Determine the 100% fluorescence value using the mock-fused liposomes.[9]

Endosomal Escape (Content Leakage) Assay: Calcein
Leakage

This assay measures the release of a fluorescent dye, calcein, from liposomes upon GALA-
mediated membrane disruption.

Calcein Leakage Assay Workflow

1. Prepare Liposomes with

. 2. Add GALA Peptide 3. Lower pH to induce leakage £ WIS fluores_cence EEES2ENE D
encapsulated, self-quenched Calcein de-quenching upon release
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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